REACTION_CXSMILES
|
CO[C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]=1.[N+:9]([CH3:12])([O-:11])=[O:10]>>[N+:9]([CH:12]=[C:3]1[CH2:8][CH2:7][CH2:6][CH2:5][NH:4]1)([O-:11])=[O:10]
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Name
|
|
Quantity
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33.9 g
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Type
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reactant
|
Smiles
|
COC1=NCCCC1
|
Name
|
|
Quantity
|
36.6 g
|
Type
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reactant
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
quenched in one liter of cold ether
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Type
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FILTRATION
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Details
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Filtration
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Type
|
CUSTOM
|
Details
|
gave a solid crude product, m.p. 79° - 81°
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate and trituration of the residue with cold ether
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Type
|
CUSTOM
|
Details
|
give additional crude product
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Type
|
EXTRACTION
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Details
|
The crude product was continuously extracted from a Soxhlet thimble with ether for 18 hours
|
Duration
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18 h
|
Type
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ADDITION
|
Details
|
The solvent pot (not containing
|
Type
|
CUSTOM
|
Details
|
crystallized product)
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
the solid product was filtered
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=C1NCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |